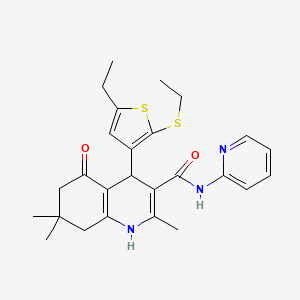
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidine derivatives have been widely studied due to their diverse pharmacological activities.
- The structure of the compound consists of a pyrimidine core with additional functional groups, including an ethylthio substituent, a pyridine ring, and a hexahydroquinoline moiety.
Preparation Methods
- Synthetic routes for this compound involve the assembly of its various components. While I don’t have specific synthetic details for this exact compound, I can provide general insights.
- Industrial production methods may include multi-step reactions, starting from commercially available precursors. Researchers often employ techniques like condensation reactions, cyclizations, and functional group transformations.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction. For example:
Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Substituents can be introduced using nucleophilic or electrophilic substitution reactions.
- Major products formed will vary based on the reaction type and starting materials.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for designing new molecules with specific properties.
- In biology, it might be investigated for its interactions with enzymes, receptors, or cellular pathways.
- In medicine, researchers may explore its potential as an antifibrotic agent or evaluate its effects on specific diseases.
- In industry, applications could range from materials science to drug development.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance:
- It could inhibit enzymes involved in fibrosis (e.g., collagen prolyl 4-hydroxylases ).
- It might modulate signaling pathways related to tissue repair and fibrosis.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds may include other pyrimidine derivatives, such as benzimidazoles .
- Highlighting its uniqueness would involve discussing specific structural features, functional groups, and biological activities.
Properties
CAS No. |
441783-85-3 |
|---|---|
Molecular Formula |
C26H31N3O2S2 |
Molecular Weight |
481.7 g/mol |
IUPAC Name |
4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H31N3O2S2/c1-6-16-12-17(25(33-16)32-7-2)22-21(24(31)29-20-10-8-9-11-27-20)15(3)28-18-13-26(4,5)14-19(30)23(18)22/h8-12,22,28H,6-7,13-14H2,1-5H3,(H,27,29,31) |
InChI Key |
RWOHTRLFXRDBOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11631706.png)
![ethyl (3-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11631708.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B11631712.png)
![(5Z)-1-acetyl-5-{[2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11631723.png)
![ethyl 2-{(3E)-2-(4-tert-butylphenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631724.png)
![3-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11631731.png)
![(2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11631734.png)
![N-[(4-chlorophenyl)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B11631750.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11631758.png)
![1-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-1H-indole-3-carbonitrile](/img/structure/B11631766.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631767.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631780.png)
![dipropan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11631781.png)
![N-(4-{[(4-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11631783.png)
